molecular formula C11H9F3N6O2 B13054886 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13054886
M. Wt: 314.22 g/mol
InChI Key: FOTFMIOPCRUHEE-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a trifluoromethyl group, a triazolopyrazine ring, and a pyrimidine carboxylic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid involves multiple steps. One common method includes the following steps :

    Hydrazine Substitution: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed.

    Trifluoroacetyl Group Induction: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.

    Cyclization and Pyrazine Ring Reduction: Palladium/carbon and an ethanol solution are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride, and the precipitates are separated, washed, and dried to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL)pyrimidine-5-carboxylic acid stands out due to its combination of a trifluoromethyl group, a triazolopyrazine ring, and a pyrimidine carboxylic acid moiety.

Properties

Molecular Formula

C11H9F3N6O2

Molecular Weight

314.22 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H9F3N6O2/c12-11(13,14)9-18-17-7-5-19(1-2-20(7)9)10-15-3-6(4-16-10)8(21)22/h3-4H,1-2,5H2,(H,21,22)

InChI Key

FOTFMIOPCRUHEE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C3=NC=C(C=N3)C(=O)O

Origin of Product

United States

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